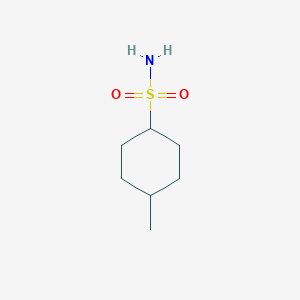

4-Methylcyclohexane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1249699-11-3 |

|---|---|

Molecular Formula |

C7H15NO2S |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

4-methylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |

InChI Key |

GWRYNBJTZAHSDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Classical Approaches to the Synthesis of 4-Methylcyclohexane-1-sulfonamide

The most conventional and widely practiced method for the synthesis of primary sulfonamides, including this compound, involves a two-step process. nih.gov This classical approach begins with the preparation of a sulfonyl chloride intermediate, which is then reacted with ammonia (B1221849).

The precursor, 4-methylcyclohexanesulfonyl chloride, can be synthesized via the chlorosulfonation of a suitable starting material like 4-methylcyclohexene. youtube.comma.eduyoutube.com This electrophilic aromatic substitution-type reaction typically employs chlorosulfonic acid. However, these conditions can be harsh. nih.govthieme-connect.com

Once the 4-methylcyclohexanesulfonyl chloride is obtained, it is subsequently reacted with ammonia to yield the desired this compound. nih.gov This amination step is a nucleophilic substitution reaction at the sulfur atom. While this method is robust, it has drawbacks, including the moisture sensitivity of the sulfonyl chloride intermediate and the harsh reagents required for its synthesis. nih.govthieme-connect.com

Alternative classical methods for sulfonamide synthesis include the oxidation of thiols to generate sulfonyl chlorides in situ, followed by amination. sci-hub.se Another approach involves the diazotization of anilines, followed by treatment with sulfur dioxide, though this is more applicable to aromatic sulfonamides. researchgate.net

Contemporary Green Chemistry Strategies for Sulfonamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. For sulfonamides, these green strategies focus on reducing waste, avoiding hazardous reagents, and using more sustainable solvents.

One prominent green approach is the synthesis of sulfonamides in water. sci-hub.sersc.org This method often involves reacting sulfonyl chlorides with amines under controlled pH conditions, eliminating the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Another innovative green technique is mechanosynthesis, a solvent-free approach that uses a ball mill for the synthesis of sulfonamides from disulfides. rsc.org This method is noted for its use of cost-effective and environmentally benign materials. rsc.org

Furthermore, the development of one-pot syntheses from thiols and disulfides, using oxidizing agents in aqueous media, represents another advancement in green sulfonamide synthesis. sci-hub.se These methods avoid the isolation of the often-unstable sulfonyl chloride intermediate.

Table 1: Comparison of Green Synthesis Strategies for Sulfonamides

| Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Synthesis in Water | Uses water as a solvent, often with pH control. | Environmentally benign, simplified product isolation. | sci-hub.sersc.org |

| Mechanosynthesis | Solvent-free, one-pot procedure using a ball mill. | Cost-effective, uses environmentally friendly materials, sustainable. | rsc.org |

| One-pot from Thiols | In-situ generation of sulfonyl chlorides from thiols in water. | Avoids isolation of unstable intermediates, reduces waste. | sci-hub.se |

Catalytic Synthesis of this compound and its Analogues

Catalysis offers powerful tools for the synthesis of sulfonamides, often providing milder reaction conditions, higher selectivity, and greater efficiency. Both homogeneous and heterogeneous catalytic systems have been developed, alongside biocatalytic methods.

Homogeneous catalysis for sulfonamide synthesis often involves transition metal complexes that are soluble in the reaction medium. Copper-catalyzed reactions have been developed for the direct synthesis of sulfonamides from boronic acids, amines, and a sulfur dioxide surrogate like DABSO. nih.govacs.org Nickel-catalyzed reactions have also been reported, for instance, in the enantioselective reductive sulfonamidation of ketones. nih.govacs.org

Ruthenium-based homogeneous catalysts have been employed for the N-alkylation of primary sulfonamides, which could be a route to producing secondary sulfonamides from this compound. organic-chemistry.org Palladium catalysis is another versatile tool, used for coupling enol triflates with sulfonamides to form enamides. organic-chemistry.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. For sulfonamide synthesis, a notable example is the use of a magnetite-immobilized nano-ruthenium catalyst for the direct coupling of alcohols and sulfonamides. acs.org This domino dehydrogenation-condensation-hydrogenation sequence is environmentally benign, with water as the only byproduct. acs.org

Another example of heterogeneous catalysis is the use of high-surface-area β-MnO₂ nanoparticles for the direct sulfonylation of ammonia with thiols, which could be adapted for the synthesis of primary sulfonamides like this compound. rsc.org

Table 2: Overview of Catalytic Systems for Sulfonamide Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous | Copper complexes | Coupling of boronic acids, amines, and SO₂ surrogate | Broad scope and functional group tolerance. | nih.govacs.org |

| Homogeneous | Nickel complexes | Reductive sulfonamidation of ketones | Enantioselective synthesis. | nih.govacs.org |

| Heterogeneous | Nano-Ru/Fe₃O₄ | Coupling of alcohols and sulfonamides | Recyclable, environmentally benign. | acs.org |

| Heterogeneous | β-MnO₂ nanoparticles | Direct sulfonylation of ammonia with thiols | Utilizes O₂ as an oxidant. | rsc.org |

Nature has also provided pathways for the synthesis of sulfonamide and related sulfamate (B1201201) compounds, particularly in actinomycetes. nih.gov While not directly producing this compound, the enzymatic machinery discovered in these organisms could inspire the development of novel biocatalysts. nih.gov

Chemoenzymatic strategies often involve the use of isolated enzymes to perform specific transformations with high selectivity. For instance, dye-decolorizing peroxidases have been engineered to catalyze the oxidation of sulfides with high conversion and enantioselectivity. nih.gov Similarly, cytochrome P450 monooxygenases have been used for the asymmetric sulfoxidation of thiochromanone derivatives. nih.gov These enzymatic methods are particularly valuable for the synthesis of chiral sulfonamide derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The this compound molecule possesses a chiral center at the 4-position of the cyclohexane (B81311) ring. Furthermore, if the sulfonamide nitrogen is disubstituted with different groups, the sulfur atom can also become a stereocenter. The stereoselective synthesis of such chiral derivatives is of great interest, particularly for pharmaceutical applications.

One approach to achieving stereoselectivity is through the use of chiral starting materials. For example, starting with an enantiomerically pure 4-methylcyclohexanol (B52717) could lead to a stereochemically defined product. ma.eduyoutube.com

Another powerful strategy is the use of chiral catalysts. Proline-derived sulfonamide organocatalysts have been shown to be effective in a variety of enantioselective and diastereoselective reactions, such as aldol (B89426) and Michael additions. google.com While not directly applied to the synthesis of the sulfonamide group itself, these catalysts can be used to create chiral scaffolds onto which a sulfonamide can be installed.

Recent advances in catalysis have also enabled the stereoselective synthesis of axially chiral compounds through ring-opening reactions, demonstrating the potential for precise control over complex stereochemistries. nih.govmdpi.com The stereoselective oxidation of prochiral sulfenyl compounds is a well-established method for creating chiral sulfoxides, which can be further transformed into other chiral sulfur-containing compounds. nih.gov

Multi-component Reactions and Cascade Processes for Sulfonamide Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, and cascade reactions, which involve a series of intramolecular transformations initiated by a single event, represent powerful tools in modern organic synthesis. ekb.eg These approaches are highly valued for their ability to rapidly construct complex molecular architectures from simple starting materials, often with high atom economy and in a time- and resource-efficient manner. ekb.eg

In the context of sulfonamide synthesis, MCRs and cascade processes have been employed to create a wide array of both acyclic and cyclic sulfonamide structures. scribd.comnih.gov Notable examples of MCRs used for this purpose include the Ugi and Passerini reactions.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. ma.edubldpharm.com This reaction has been adapted for the synthesis of sulfonamide-containing peptidomimetics. scribd.commagtech.com.cn A key strategy involves the use of a sulfonylated amino acid as the carboxylic acid component, thereby incorporating the sulfonamide moiety directly into the Ugi product. scribd.com

The Passerini three-component reaction (Passerini-3CR) , another cornerstone of MCR chemistry, typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. uni.lusigmaaldrich.com Variations of this reaction have been developed to incorporate sulfonyl groups, for instance, by using a sulfinic acid in place of a carboxylic acid, followed by an oxidation step to give α-(sulfonyloxy)amides.

Cascade reactions also provide elegant pathways to complex sulfonamide scaffolds. These can involve a series of cyclizations and rearrangements, often initiated by a single catalytic event, to form intricate ring systems. For example, radical cascade reactions have been utilized to synthesize sulfonamides containing medium-sized rings. Another approach involves the intramolecular reaction of unsaturated iminoiodinanes, catalyzed by copper, to form cyclic sulfonamides via aziridination followed by nucleophilic ring-opening.

Despite the broad utility of these advanced synthetic methodologies for the general class of sulfonamides, a review of the current scientific literature reveals no specific examples of multi-component reactions or cascade processes being applied to the synthesis of This compound .

The conventional synthesis of this compound would likely proceed through a more traditional two-step sequence:

Formation of the Sulfonyl Chloride: The synthesis would commence with the appropriate starting material, such as 4-methylcyclohexanethiol or a related derivative, which would be oxidized and chlorinated to form 4-methylcyclohexane-1-sulfonyl chloride.

Sulfonamidation: The resulting 4-methylcyclohexane-1-sulfonyl chloride would then be reacted with ammonia or a suitable amine to yield the final this compound product. scribd.com

While MCRs and cascade reactions offer compelling advantages for generating libraries of diverse sulfonamides for drug discovery and other applications, their application to a specific, relatively simple target like this compound may not always be the most direct or necessary approach. The established, more linear synthetic routes are often sufficient and well-understood for such molecules.

The following table summarizes the general principles of MCRs and cascade reactions for sulfonamide synthesis, while noting the lack of specific application to this compound found in the literature.

| Synthetic Strategy | General Description | Reactants/Precursors | Key Transformations | Application to this compound |

| Ugi Four-Component Reaction | A one-pot reaction to form α-acetamido carboxamides. Adaptable for sulfonamide synthesis. ma.edubldpharm.comscribd.commagtech.com.cn | Aldehyde/Ketone, Amine, Carboxylic Acid (or sulfonylated derivative), Isocyanide | Imine formation, nucleophilic attack by isocyanide, Mumm rearrangement. bldpharm.com | No specific examples found in the literature. |

| Passerini Three-Component Reaction | A one-pot reaction to form α-acyloxy amides. uni.lusigmaaldrich.com | Aldehyde/Ketone, Carboxylic Acid (or sulfinic acid), Isocyanide | Nucleophilic attack by isocyanide, formation of an imidate intermediate, Mumm rearrangement. uni.lu | No specific examples found in the literature. |

| Cascade Reactions | A sequence of intramolecular reactions triggered by a single event to build complex cyclic structures. | Unsaturated sulfonamides, iminoiodinanes | Cyclization, rearrangement, C-H insertion, aziridination. | No specific examples found in the literature. |

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies of 4-Methylcyclohexane-1-sulfonamide and Related Compounds

In analogous structures, such as derivatives of tranexamic acid, the cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.gov For this compound, it is anticipated that the methyl group at the 4-position and the sulfonamide group at the 1-position would preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org

Crystallographic studies on related sulfonamides also highlight the importance of intermolecular interactions, such as hydrogen bonding involving the sulfonamide group's N-H and S=O moieties, in dictating the supramolecular assembly in the crystal lattice. nih.govmdpi.com These interactions can significantly influence the solid-state conformation of the molecule.

Table 1: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Cyclohexane Conformation | Chair |

| Substituent Orientation | 1,4-diequatorial (trans) favored |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Advanced NMR techniques provide detailed information on connectivity, spatial proximity, and dynamic processes.

For a molecule like this compound, a one-dimensional (1D) ¹H NMR spectrum can be complex due to overlapping signals from the cyclohexane protons. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for unambiguous signal assignment.

A ¹H-¹H COSY spectrum would reveal the coupling network between protons, allowing for the tracing of proton connectivity within the cyclohexane ring. Cross-peaks would be expected between the proton at C1 and its neighbors at C2 and C6, and so forth around the ring. The proton of the sulfonamide group (-SO₂NH₂) would likely appear as a singlet, with its chemical shift being solvent-dependent. rsc.orgresearchgate.net

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of the ¹³C NMR signals for each carbon in the methylcyclohexane (B89554) framework. The chemical shifts of the cyclohexane carbons are influenced by the substituent effects of the sulfonamide and methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~0.9 | ~22 |

| Cyclohexane CH₂ | 1.0 - 2.0 | 25 - 40 |

| Cyclohexane CH-S | ~2.8 - 3.2 | ~55 - 60 |

| Cyclohexane CH-CH₃ | ~1.5 | ~30 - 35 |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form, offering a bridge between solution-state NMR and X-ray crystallography. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could confirm the presence of a single conformation in the solid state or reveal the existence of multiple polymorphs. technion.ac.il

Furthermore, ssNMR can probe intermolecular interactions. For instance, ¹H-¹⁵N ssNMR experiments on an isotopically labeled sample could provide insights into the hydrogen bonding environment of the sulfonamide group.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups and obtaining a unique "molecular fingerprint."

For this compound, the FTIR and Raman spectra would be dominated by characteristic vibrations of the sulfonamide and methylcyclohexane moieties. The sulfonamide group gives rise to strong and characteristic absorption bands.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300 - 3200 |

| C-H (Cyclohexane, Methyl) | Stretching | 3000 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1120 |

The C-H stretching and bending vibrations of the methyl and cyclohexane groups would appear in their characteristic regions. The combination of these bands provides a unique spectral signature for this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) or electron ionization (EI) could be employed.

Under ESI-MS in positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation. A characteristic fragmentation pathway for sulfonamides involves the cleavage of the C-S and S-N bonds. nih.govnih.gov

Common fragment ions for sulfonamides include those resulting from the loss of SO₂ (64 Da) and the formation of ions at m/z 156, 108, and 92 for aromatic sulfonamides. researchgate.net For this compound, fragmentation would likely involve the loss of the sulfonamide group and fragmentation of the cyclohexane ring. The fragmentation of the cyclohexane ring itself typically proceeds through the loss of neutral alkene fragments. libretexts.org

Table 4: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 192 | [M+H]⁺ |

| 128 | [M+H - SO₂]⁺ |

| 113 | [M+H - SO₂NH₂]⁺ |

| 97 | [C₇H₁₃]⁺ (methylcyclohexyl cation) |

Hyphenated Analytical Techniques for Structural Characterization in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of specific compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the separation, identification, and quantification of sulfonamides in various matrices. hpst.czacgpubs.org For this compound, a reversed-phase LC method could be developed for its separation from other components. The separated compound would then be introduced into a mass spectrometer for detection and confirmation. LC-MS/MS, operating in multiple reaction monitoring (MRM) mode, would offer high selectivity and sensitivity for quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the sulfonamide group to enhance its volatility. GC provides high-resolution separation, and the subsequent mass analysis allows for confident identification based on both retention time and mass spectrum.

These hyphenated techniques are invaluable for metabolomic studies, environmental analysis, and quality control where this compound might be present as a component in a complex mixture.

Liquid Chromatography-NMR (LC-NMR) Coupling

The integration of high-performance liquid chromatography (HPLC) with NMR spectroscopy is an invaluable tool for the analysis of complex mixtures, enabling the separation of isomers and the acquisition of detailed structural information for each component. For this compound, which exists as cis and trans diastereomers, baseline separation can be achieved on a suitable stationary phase, followed by on-line or off-line NMR analysis.

The conformational equilibrium of the cyclohexane ring, which rapidly interconverts between two chair conformations at room temperature, is a key aspect of its stereochemistry. The position of the methyl and sulfonamide substituents (axial or equatorial) significantly influences the chemical shifts of the ring protons and carbons.

Research Findings:

In a typical reversed-phase HPLC separation, the trans isomer of this compound is expected to elute before the cis isomer due to its slightly lower polarity. The subsequent NMR analysis of the separated isomers would reveal distinct spectral features.

For the trans isomer, the thermodynamically more stable conformation has both the methyl and the sulfonamide groups in equatorial positions. In the cis isomer, one substituent is axial and the other is equatorial. Due to the A-value of the methyl group (approximately 1.7 kcal/mol) being lower than that of the sulfonamide group, the preferred conformation of the cis isomer will have the sulfonamide group in the equatorial position and the methyl group in the axial position.

The 1H NMR spectrum of the equatorial conformer of the trans isomer would show a characteristic downfield shift for the axial proton at C-1 due to the deshielding effect of the sulfonamide group. The protons of the methyl group would appear as a doublet at a typical upfield chemical shift. In contrast, the 1H NMR spectrum of the dominant conformer of the cis isomer would exhibit a more complex pattern for the ring protons due to the axial methyl group.

The 13C NMR chemical shifts are also highly sensitive to the stereochemistry. The carbon bearing an axial substituent is typically shielded and appears at a higher field (lower chemical shift) compared to when the substituent is equatorial. This "gamma-gauche" effect is a powerful diagnostic tool for conformational analysis.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (ppm) for the Major Conformer of cis- and trans-4-Methylcyclohexane-1-sulfonamide

| Atom No. | trans Isomer (eq, eq) - Predicted 1H Shift | trans Isomer (eq, eq) - Predicted 13C Shift | cis Isomer (ax-Me, eq-SO2NH2) - Predicted 1H Shift | cis Isomer (ax-Me, eq-SO2NH2) - Predicted 13C Shift |

| 1 | 2.8 - 3.0 (tt) | 55 - 58 | 3.2 - 3.4 (tt) | 53 - 56 |

| 2, 6 (ax) | 1.2 - 1.4 (m) | 34 - 37 | 1.4 - 1.6 (m) | 32 - 35 |

| 2, 6 (eq) | 2.0 - 2.2 (m) | 34 - 37 | 1.9 - 2.1 (m) | 32 - 35 |

| 3, 5 (ax) | 1.1 - 1.3 (m) | 30 - 33 | 1.0 - 1.2 (m) | 28 - 31 |

| 3, 5 (eq) | 1.8 - 2.0 (m) | 30 - 33 | 1.7 - 1.9 (m) | 28 - 31 |

| 4 (ax) | 1.4 - 1.6 (m) | 32 - 35 | 1.6 - 1.8 (m) | 29 - 32 |

| CH3 | 0.9 - 1.0 (d) | 21 - 23 | 0.9 - 1.1 (d) | 18 - 20 |

| NH2 | 4.5 - 5.0 (s) | - | 4.5 - 5.0 (s) | - |

Note: Predicted chemical shifts are based on typical values for substituted cyclohexanes and may vary depending on the solvent and other experimental conditions. d = doublet, tt = triplet of triplets, m = multiplet, s = singlet.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

LC-MS is a highly sensitive and specific technique that provides molecular weight and structural information. When coupled with a separation technique like HPLC, it allows for the analysis of individual components in a mixture. For this compound, LC-MS is instrumental in confirming the molecular weight of the isomers and in providing fragmentation data that aids in structural confirmation.

Using a soft ionization technique such as electrospray ionization (ESI), the protonated molecule [M+H]+ is typically observed as the base peak in the mass spectrum. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, can be performed to elicit characteristic fragmentation patterns.

Research Findings:

The ESI mass spectrum of this compound (molecular weight: 177.28 g/mol ) would be expected to show a prominent ion at an m/z of 178.3, corresponding to the protonated molecule [M+H]+.

The fragmentation of alkylsulfonamides in MS/MS is characterized by several key pathways. A common fragmentation is the neutral loss of sulfur dioxide (SO2), resulting in a loss of 64 Da. Another significant fragmentation pathway involves the cleavage of the sulfur-nitrogen bond. The cleavage of the cyclohexane ring can also occur, leading to a series of smaller fragment ions.

A plausible fragmentation pathway for the [M+H]+ ion of this compound would involve the initial loss of SO2 to yield an ion at m/z 114.3. Subsequent fragmentation of the cyclohexane ring could lead to the loss of ethene (28 Da) or propene (42 Da), resulting in ions at m/z 86.3 and 72.3, respectively. Cleavage of the S-N bond would result in the formation of the 4-methylcyclohexylsulfonyl cation at m/z 162.3 and the aminyl radical (not observed).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for [M+H]+ of this compound

| m/z (predicted) | Ion Formula | Proposed Structure/Fragment |

| 178.3 | [C7H16NO2S]+ | Protonated molecule [M+H]+ |

| 162.3 | [C7H14O2S]+ | [M+H - NH2]+ |

| 114.3 | [C7H16N]+ | [M+H - SO2]+ |

| 97.1 | [C7H13]+ | [4-methylcyclohexyl]+ |

| 86.3 | [C5H12N]+ | [M+H - SO2 - C2H4]+ |

| 72.3 | [C4H10N]+ | [M+H - SO2 - C3H6]+ |

Note: The m/z values are predicted for the most abundant isotope of each element.

Computational and Theoretical Chemistry

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 4-Methylcyclohexane-1-sulfonamide. These ab initio methods solve the Schrödinger equation for the molecule, providing precise information about electron distribution, orbital energies, and molecular geometry. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. mdpi.com This process minimizes the energy of the molecule, yielding precise predictions of bond lengths, bond angles, and dihedral angles. Studies on analogous sulfonamide compounds containing cyclohexane (B81311) rings have successfully used DFT to confirm geometries obtained from experimental methods like X-ray crystallography. researchgate.net

Once the geometry is optimized, the same level of theory can be used to predict spectroscopic parameters. For instance, vibrational frequencies from theoretical calculations correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com Research on other sulfonamides shows that calculated vibrational modes for S-N and SO₂ stretching fall within expected experimental ranges. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing a theoretical counterpart to experimental data and aiding in the structural elucidation of the compound. nih.gov

Table 1: Example of Predicted Geometric Parameters for a Sulfonamide Moiety using DFT (Note: This table is illustrative, based on typical values found in sulfonamide research, as specific published data for this compound is not available).

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G+(d,p)) |

| Bond Length | S=O (sym) | 1.45 Å |

| Bond Length | S=O (asym) | 1.46 Å |

| Bond Length | S-N | 1.65 Å |

| Bond Length | S-C | 1.80 Å |

| Bond Angle | O=S=O | 120.5° |

| Bond Angle | O=S=N | 108.2° |

| Bond Angle | O=S=C | 107.5° |

| Bond Angle | N-S-C | 105.0° |

Molecular Orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs), is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO would likely be distributed around the electron-rich sulfonamide group and parts of the cyclohexane ring, while the LUMO would also be centered on the sulfonamide group, which can accept electron density. The analysis of Molecular Electrostatic Potential (MESP) maps further clarifies reactivity. mdpi.com These maps depict the charge distribution across the molecule, highlighting electrophilic (positive potential, typically shown in blue) and nucleophilic (negative potential, shown in red) regions. For this compound, the oxygen atoms of the sulfonamide group would be regions of high negative potential, while the hydrogen atom on the nitrogen would be a site of positive potential. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Behavior and Dynamic Interactions

While QM methods provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. diva-portal.org

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The cyclohexane ring can exist in different conformations, such as chair and boat, and the orientation of the methyl and sulfonamide substituents (axial vs. equatorial) significantly impacts the molecule's shape and energy. An MD simulation can track the transitions between these conformations and determine their relative stabilities and population distributions over time. nih.gov Furthermore, simulations in a solvent like water would reveal dynamic interactions, such as the formation and breaking of hydrogen bonds between the sulfonamide group and surrounding water molecules, providing insight into its solubilization and behavior in aqueous environments. diva-portal.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to find a mathematical relationship between the structure of a molecule and its physicochemical properties. researchgate.netnih.gov These models are highly valuable for predicting the properties of new or untested compounds based on a database of known molecules. nih.gov

A key component of QSPR is the use of molecular descriptors, particularly topological indices, which are numerical values derived from the molecular graph. researchgate.netnih.gov In this graph, atoms are represented as vertices and bonds as edges. researchgate.net These indices encode information about molecular size, shape, branching, and atom connectivity. nih.gov

For this compound, various topological indices could be calculated, including:

Wiener Index (W): Based on the sum of distances between all pairs of vertices in the molecular graph. nih.gov

Randić Index (χ): A connectivity index that accounts for the degree of branching in the molecule. nih.gov

Zagreb Indices (M1, M2): Degree-based indices that are sensitive to the connectivity of atoms. researchgate.net

Harary Index (H): Based on the reciprocal of the distances between vertices. researchgate.net

These indices, along with quantum-chemical descriptors (like HOMO/LUMO energies), serve as the independent variables in QSPR models. researchgate.net

Table 2: Example of Topological Indices for QSPR Analysis (Note: This table is illustrative of the types of indices used in QSPR studies of sulfonamides and cycloalkanes).

| Index Type | Index Name | Description |

| Distance-Based | Wiener Index (W) | Sum of all shortest paths between vertex pairs. nih.gov |

| Degree-Based | Randić Index (χ) | Based on the product of degrees of adjacent vertices. nih.gov |

| Degree-Based | Zagreb Indices (M1/M2) | Based on the sum of squares (M1) or product (M2) of vertex degrees. researchgate.net |

| Information-Theoretic | Shannon's Index | Measures structural complexity based on information theory. |

| Hybrid | Harary Index (H) | Reciprocal of the distance matrix. researchgate.net |

Once a set of descriptors is calculated for a series of related compounds (e.g., various sulfonamides or substituted cyclohexanes), statistical methods are used to build a predictive model. researchgate.netnih.gov Multiple Linear Regression (MLR) is a common technique where a linear equation is developed to correlate the descriptors with a specific property, such as boiling point, solubility, or thermal energy. nih.govresearchgate.net

A typical QSPR model would take the form: Property = c₀ + c₁(TI₁) + c₂(TI₂) + ... + cₙ(QDₙ) where c represents regression coefficients, TI represents various topological indices, and QD represents quantum-chemical descriptors. researchgate.net

Studies on large sets of sulfonamides have shown that descriptors like the Harary index (H) and LUMO energy (Elumo) can be combined to create robust models for predicting properties like heat capacity and entropy. researchgate.net By applying such a methodology, a reliable QSPR model could be developed for predicting the key physicochemical attributes of this compound and its derivatives.

Computational Investigations of Reaction Mechanisms and Transition State Analysis

While no specific studies on the reaction mechanisms of this compound have been published, computational chemistry offers powerful tools to investigate its formation and reactivity. A common synthetic route for sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.govnih.gov For this compound, this would typically involve the reaction of 4-methylcyclohexane-1-sulfonyl chloride with ammonia (B1221849) or a protected amine equivalent.

A computational investigation into this mechanism would likely employ quantum mechanical methods, such as Density Functional Theory (DFT). These calculations could elucidate the step-by-step process of the reaction, identifying key intermediates and, crucially, the transition states that connect them.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is of paramount importance for understanding reaction kinetics. A computational analysis would involve:

Locating the Transition State (TS) Structure: Algorithms are used to find the specific molecular geometry of the transition state for each step of the reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡). A higher activation energy corresponds to a slower reaction rate. Computational models can provide quantitative estimates of these energy barriers. researchgate.net

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.

Such studies would provide fundamental insights into the electronic and steric effects of the 4-methylcyclohexyl group on the reactivity of the sulfonyl chloride and the subsequent stability of the sulfonamide product.

Molecular Docking and Binding Interaction Studies with Receptor Models (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjb.rosemanticscholar.org This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. nih.govchemmethod.com

For this compound, molecular docking studies would be hypothetical at this stage, as specific biological targets have not been identified in the available literature. However, the general process would involve the following steps:

Preparation of Ligand and Receptor: A three-dimensional structure of this compound would be generated and its energy minimized. A 3D structure of a target protein receptor would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking program would systematically place the ligand into the binding site of the receptor in numerous possible conformations and orientations.

Scoring and Analysis: Each of these poses would be "scored" based on a function that estimates the binding free energy. Lower scores typically indicate more favorable binding. dergipark.org.tr The top-ranking poses would then be analyzed to understand the specific non-covalent interactions responsible for binding.

Mechanistic Insights from Binding Interactions: The analysis of a docked pose of this compound would focus on identifying key interactions, such as:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (from the N-H) and acceptor (from the oxygens). These interactions are often critical for binding affinity and specificity. rjb.ro

Hydrophobic Interactions: The non-polar 4-methylcyclohexyl group would likely engage in hydrophobic interactions with non-polar amino acid residues within the receptor's binding pocket.

A hypothetical data table from such a study is presented below to illustrate the type of information that would be generated.

| Interaction Type | Ligand Atom/Group | Receptor Amino Acid Residue | Distance (Å) |

| Hydrogen Bond (Donor) | Sulfonamide (N-H) | Hypothetical Aspartate (O) | ~2.9 |

| Hydrogen Bond (Acceptor) | Sulfonamide (O=S=O) | Hypothetical Serine (H-O) | ~3.1 |

| Hydrophobic | Cyclohexyl Ring | Hypothetical Leucine, Valine | N/A |

| Hydrophobic | Methyl Group | Hypothetical Isoleucine | N/A |

Note: The data in this table is purely illustrative and does not represent actual research findings.

Such computational studies would be invaluable for hypothesizing a mechanism of action for this compound and guiding the design of more potent and selective analogues for potential therapeutic applications.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of 4-methylcyclohexane-1-sulfonamide is primarily achieved through the reaction of 4-methylcyclohexanesulfonyl chloride with ammonia (B1221849). This reaction follows a nucleophilic acyl substitution-like pathway, common for the formation of sulfonamides from sulfonyl chlorides.

The initial step involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic sulfur atom of 4-methylcyclohexanesulfonyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated sulfonamide. A second molecule of ammonia then acts as a base, deprotonating the nitrogen to yield the final product, this compound, and ammonium (B1175870) chloride as a byproduct. chemguide.co.uk

Derivatization of this compound can be achieved by reacting 4-methylcyclohexanesulfonyl chloride with primary or secondary amines instead of ammonia. chemguide.co.uklibretexts.orglibretexts.org This process, known as sulfonamidation, allows for the introduction of various substituents on the nitrogen atom of the sulfonamide group. The mechanism is analogous to the synthesis with ammonia, involving nucleophilic attack by the amine, formation of a tetrahedral intermediate, and subsequent elimination of hydrogen chloride, which is typically neutralized by an excess of the amine or an added base. libretexts.orglibretexts.org

Table 1: Synthesis and Derivatization of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 4-Methylcyclohexanesulfonyl chloride | Ammonia | This compound | Sulfonamide Synthesis |

| 4-Methylcyclohexanesulfonyl chloride | Primary Amine (R-NH₂) | N-Alkyl-4-methylcyclohexane-1-sulfonamide | Derivatization (N-Alkylation) |

Further derivatization can involve reactions of the sulfonamide itself. For instance, late-stage functionalization strategies have been developed for sulfonamides, allowing for their conversion into sulfonyl radical intermediates. nih.gov This can be achieved through a metal-free photocatalytic approach, enabling the combination of the sulfonamide with various alkene fragments. nih.gov While specific studies on this compound are limited, these general methodologies are applicable.

Mechanisms of Catalytic Processes Involving this compound Derivatives

Derivatives of sulfonamides, particularly those incorporating chiral moieties, have been shown to act as effective organocatalysts in various asymmetric reactions. For instance, sulfonamide derivatives of trans-1,2-diaminocyclohexane have been utilized as hydrogen-bonding organocatalysts for asymmetric Michael addition–hemiacetalization reactions. rsc.org

The catalytic mechanism of such sulfonamide derivatives relies on their ability to act as bifunctional catalysts. The sulfonamide group, with its acidic N-H proton and the basic oxygen atoms of the sulfonyl group, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.

In a typical Michael addition, the sulfonamide catalyst would use its N-H group to hydrogen bond with and activate the carbonyl group of the Michael acceptor, rendering it more electrophilic. Concurrently, the basic site of the catalyst can deprotonate the Michael donor, increasing its nucleophilicity. This dual activation within a chiral scaffold directs the stereochemical outcome of the reaction, leading to high enantioselectivity. rsc.org Although direct catalytic applications of this compound derivatives are not extensively documented, the principles observed with structurally similar sulfonamide catalysts are transferable.

Molecular Mechanisms of Enzyme Inhibition by Sulfonamide Compounds (Non-Biological Context)

In a non-biological context, the principles of enzyme inhibition by sulfonamides can be understood through their chemical interactions with active sites, often involving metal ions. While the primary context of sulfonamide enzyme inhibition is biological (e.g., carbonic anhydrase inhibitors), the underlying molecular interactions are chemical in nature.

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that can coordinate with metal ions present in the active sites of metalloenzymes. The nitrogen atom of the deprotonated sulfonamide (sulfonamidate anion, -SO₂NH⁻) can act as a potent ligand for zinc ions, which are common cofactors in enzymes. This coordination can displace a water molecule or a hydroxide (B78521) ion that is typically bound to the zinc and is crucial for the enzyme's catalytic activity.

The interaction is not solely based on the sulfonamide group. The hydrocarbon backbone, in this case, the 4-methylcyclohexyl group, also plays a significant role in positioning the sulfonamide moiety correctly within a binding pocket and can engage in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. The stereochemistry of the 4-methylcyclohexyl ring (cis/trans isomers) could also influence the binding affinity and inhibitory potency. nih.gov

Degradation Pathways and Chemical Transformations in Environmental Systems

The environmental fate of this compound is influenced by the chemical properties of both the sulfonamide functional group and the methylcyclohexane (B89554) ring. Sulfonamides are generally resistant to hydrolysis under neutral pH conditions but can undergo degradation under certain environmental stimuli. nih.gov

One potential degradation pathway is microbial degradation. Some microorganisms have been shown to degrade sulfonamide antibiotics. nih.gov The initial steps in the microbial degradation of sulfonamides often involve the cleavage of the amide bond, yielding the corresponding sulfonyl derivative and ammonia. nih.gov In the case of this compound, this would lead to 4-methylcyclohexanesulfonic acid.

The methylcyclohexane moiety can also undergo microbial degradation. Studies on methylcyclohexane (MCH) have shown that bacteria can degrade it through pathways such as lactone formation and aromatization. nih.gov The initial step is often the hydroxylation of the cyclohexane (B81311) ring, followed by further oxidation to a ketone and subsequent ring cleavage to form more readily biodegradable linear alkanes. nih.gov

Photodegradation is another potential pathway. Sulfonamides can be transformed into sulfonyl radical intermediates through photocatalysis, which can then undergo further reactions. nih.gov In environmental systems, sunlight could initiate such radical-based degradation pathways.

Table 2: Potential Degradation Products of this compound

| Initial Compound | Degradation Pathway | Key Intermediate/Product |

|---|---|---|

| This compound | Microbial Hydrolysis of Amide | 4-Methylcyclohexanesulfonic acid |

| This compound | Microbial Oxidation of Ring | Hydroxylated and ketonic derivatives |

Chemistry of 4 Methylcyclohexane 1 Sulfonamide Derivatives and Analogues

Rational Design Principles for Structural Modification and Analogue Generation

The rational design of novel molecules based on the 4-methylcyclohexane-1-sulfonamide core is guided by established principles in medicinal and materials chemistry. nih.gov Structural modifications are systematically introduced to modulate physicochemical properties, conformational preferences, and intermolecular interactions.

Key strategies for analogue generation include:

N-Substitution: The sulfonamide nitrogen atom is a primary site for modification. Alkylation, arylation, or acylation can introduce a wide array of functional groups, influencing properties like lipophilicity, hydrogen bonding capability, and steric bulk. Introducing heterocyclic moieties is a common strategy to enhance biological activity. ekb.eg

Bioisosteric Replacement: The sulfonamide group itself can be replaced with other functionalities that mimic its steric and electronic properties, such as a sulfone or a reversed sulfonamide. This approach can be used to fine-tune activity and explore different interaction modes. researchgate.net

Conformational Constraint: Introducing elements of rigidity, for instance by creating bicyclic structures, can lock the molecule into a specific conformation. nih.govresearchgate.net This is a powerful tool for improving binding affinity to biological targets by reducing the entropic penalty upon binding. acs.org

The design process often employs computational modeling to predict the effects of these modifications. Molecular docking, for example, can be used to assess the binding of designed analogues to the active sites of enzymes like dihydrofolate reductase (DHFR), a common target for sulfonamide-based drugs. nih.gov

Table 1: Design Strategies for this compound Analogues

| Modification Site | Strategy | Desired Outcome |

|---|---|---|

| Sulfonamide Nitrogen | N-alkylation, N-arylation, N-acylation | Modulate lipophilicity, hydrogen bonding, steric profile |

| Cyclohexane (B81311) Ring | Alteration of substituents | Influence molecular shape, polarity, and conformation |

| Sulfonamide Group | Bioisosteric replacement (e.g., sulfone) | Fine-tune electronic properties and interaction modes |

Synthesis and Characterization of Novel Cyclic and Acyclic Derivatives

The synthesis of derivatives based on the this compound scaffold typically begins with the corresponding sulfonyl chloride. The reaction of 4-methylcyclohexane-1-sulfonyl chloride with primary or secondary amines is a fundamental method for creating a diverse library of N-substituted sulfonamides. ekb.egbldpharm.com

A general synthetic scheme involves the reaction of an amine with the sulfonyl chloride in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or acetonitrile (MeCN). ekb.egresearchgate.net

Recent synthetic advancements offer more sophisticated methods, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of Schiff base sulfonamide analogues. mdpi.com

Metal-catalyzed sulfonamidation: Palladium-catalyzed cross-coupling reactions, for instance, can be employed to form C-N bonds, enabling the synthesis of complex aryl-substituted derivatives. ekb.eg

Multi-component reactions: Designing one-pot procedures where multiple starting materials react to form the desired product can improve efficiency and reduce waste.

For example, the synthesis of ester derivatives of a related cyclohexane sulfonamide scaffold has been reported, starting from 4-((aminomethyl)cyclohexane-1-carboxylic acid. scispace.com This highlights the potential for functionalizing the cyclohexane ring itself.

Table 2: General Synthetic Methods for Sulfonamide Derivatives

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Conventional Amination | Amine, Sulfonyl Chloride, Base (e.g., TEA) | Organic Solvent (e.g., DCM), Room Temp. | Versatile, widely applicable |

| Microwave-Assisted | Amine, Aldehyde, Sulfonamide | Ethanol, Microwave Irradiation | Rapid, efficient |

Characterization of newly synthesized compounds is crucial to confirm their structure and purity. A combination of analytical techniques is employed, including:

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the elucidation of the molecular structure. mdpi.com

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the S=O and N-H bonds of the sulfonamide moiety.

X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds, revealing bond lengths, bond angles, and intermolecular interactions. ar-a014418.com

Structure-Reactivity Relationship (SRR) Studies of Functionalized Analogues

Structure-Reactivity Relationship (SRR) studies aim to understand how modifications to the molecular structure of this compound analogues influence their chemical reactivity. The electronic and steric properties of substituents play a crucial role in determining the reactivity of the sulfonamide group and the adjacent cyclohexane ring.

The acidity of the sulfonamide N-H proton is a key parameter. Electron-withdrawing groups attached to the nitrogen or the cyclohexane ring will increase the acidity of this proton, making it more likely to be deprotonated. This is a critical factor in its ability to act as a ligand in coordination chemistry.

The reactivity of the S-N bond is also of interest. Studies on strained bicyclic sulfonamides (sultams) have shown that geometric constraints can significantly alter the properties of this bond. nih.gov Increasing the s-character of the nitrogen lone pair, for example by forcing it into a bridgehead position, can lead to an increase in the S-N bond length, indicating a weaker bond. nih.gov While this compound is not inherently strained, the conformational preferences of the cyclohexane ring (chair, boat, twist-boat) and the orientation of the sulfonamide group (axial vs. equatorial) can influence local geometry and thus reactivity.

The addition of functional groups can also introduce new reactive sites. For example, incorporating an α,β-unsaturated carbonyl moiety (a chalcone) can create a molecule with multiple reaction pathways. researchgate.net

Supramolecular Chemistry and Crystallographic Engineering of Sulfonamide Scaffolds

The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). This dual functionality makes it a powerful building block in supramolecular chemistry and crystal engineering, allowing for the construction of well-defined, predictable, and stable multi-dimensional networks. figshare.com

Key intermolecular interactions observed in sulfonamide crystals include:

N-H···O=S hydrogen bonds: This is the most common and robust interaction, often forming centrosymmetric dimers or catemeric chains. figshare.com

C-H···O interactions: Weaker hydrogen bonds involving carbon atoms as donors can also play a significant role in stabilizing the crystal packing.

π-π stacking: If aromatic rings are introduced through N-arylation, stacking interactions between these rings can provide additional stabilization.

Crystallographic engineering aims to design and synthesize molecules that will crystallize in a desired arrangement to achieve specific material properties. By systematically modifying the structure of this compound, it is possible to control the resulting supramolecular assembly. For instance, the introduction of additional hydrogen bond donors or acceptors can be used to create more complex and robust networks. mdpi.com

Coordination Chemistry and Metal Complexation of Sulfonamide Ligands

The sulfonamide group can act as a versatile ligand for a wide range of metal ions. researchgate.net Coordination typically occurs through the deprotonated sulfonamide nitrogen atom and one or both of the sulfonyl oxygen atoms. nih.govnih.gov This allows sulfonamides to function as monodentate, bidentate, or bridging ligands, leading to the formation of diverse coordination complexes with varying geometries and nuclearities. researchgate.nettandfonline.com

The coordination of this compound derivatives to metal ions like Cu(II), Co(II), Ni(II), and Zn(II) can lead to the formation of complexes with distinct properties. researchgate.net The cyclohexane moiety acts as a bulky, lipophilic group that can influence the solubility and crystal packing of the resulting metal complexes.

The nature of the substituent on the sulfonamide nitrogen (the R' group in R-SO₂-NH-R') significantly impacts the coordination behavior. The presence of additional donor atoms within the R' group can lead to the formation of chelate rings, which enhance the stability of the metal complex. For example, benzimidazole-sulfonamide ligands form stable six-membered chelate rings upon metal binding. nih.gov

The geometry of the resulting metal complex depends on the metal ion's coordination preferences and the steric demands of the ligand. Common geometries for transition metal complexes with sulfonamide ligands include distorted square pyramidal and octahedral. nih.govtandfonline.com The sulfonamide ligand can influence the reactivity of the coordinated metal ion, a principle that is exploited in the design of metallo-drugs. nih.gov

Table 3: Common Coordination Modes of Sulfonamide Ligands

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Monodentate | Deprotonated Nitrogen | The ligand binds to the metal center through the nitrogen atom only. |

| Bidentate (Chelating) | Deprotonated Nitrogen and one Sulfonyl Oxygen | The ligand forms a stable chelate ring with the metal center. nih.gov |

The study of these metal complexes is important for developing new catalysts, materials, and therapeutic agents, as coordination can enhance the biological activities of the parent sulfonamide ligand. researchgate.net

Advanced Applications in Non Biological and Non Clinical Domains

Application as Catalytic Ligands or Organocatalysts in Organic Transformations

The sulfonamide functional group is a key feature in a variety of organocatalysts, valued for its ability to act as a hydrogen bond donor and its electron-withdrawing nature. nih.gov While direct studies of 4-Methylcyclohexane-1-sulfonamide as a primary catalyst are not prevalent, its structural components suggest its potential as a precursor for more complex catalytic systems.

Derivatives of sulfonamides, particularly those based on proline and other chiral amines, have been successfully employed in a range of enantioselective C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.govresearchgate.net The synthesis of these catalysts often involves the reaction of a sulfonyl chloride with an appropriate amine. wikipedia.org Thus, 4-methylcyclohexane-1-sulfonyl chloride, derived from the corresponding sulfonamide, could serve as a key building block. The methylcyclohexane (B89554) group could influence the catalyst's solubility in organic solvents and its steric profile, which are critical factors for catalytic activity and selectivity. nih.gov

Bifunctional organocatalysts, which contain both an acidic (hydrogen-bond donating) and a basic site, have shown great promise in asymmetric synthesis. nih.gov The sulfonamide group in a derivative of this compound could serve as the hydrogen-bonding component, activating an electrophile, while a strategically placed amine group could activate the nucleophile.

Table 1: Potential Organocatalytic Reactions Utilizing Derivatives of this compound

| Reaction Type | Potential Role of the Catalyst | Key Catalyst Feature |

|---|---|---|

| Asymmetric Aldol Reaction | Activation of the carbonyl group through hydrogen bonding. | Chiral sulfonamide derivative. |

| Asymmetric Michael Addition | Bifunctional activation of both the enolate and the Michael acceptor. | Sulfonamide with a basic moiety. |

| Asymmetric Mannich Reaction | Formation of a chiral environment for the condensation of an aldehyde, an amine, and a ketone. | Proline-sulfonamide conjugate. |

Utilization in Material Science and Polymer Chemistry

The incorporation of specific functional groups into polymers can significantly enhance their properties. The sulfonamide group, for instance, can improve thermal stability and introduce pH-responsive behavior. rsc.org While direct polymerization of this compound is not documented, its derivatives could be valuable monomers or additives in polymer synthesis.

Recent research has demonstrated the synthesis of well-defined polymers with primary benzene (B151609) sulfonamide groups using techniques like RAFT polymerization. rsc.org A similar approach could potentially be applied to an acrylamide (B121943) or styrenic derivative of this compound. The resulting polymer would feature the methylcyclohexane group as a bulky, hydrophobic side chain, which could influence the polymer's solubility, glass transition temperature, and mechanical properties.

Table 2: Potential Properties of Polymers Incorporating this compound Derivatives

| Polymer Type | Potential Property | Contributing Structural Feature |

|---|---|---|

| Poly(acrylamide) derivative | Enhanced thermal stability | Sulfonamide group |

| Poly(styrene) derivative | Increased hydrophobicity | Methylcyclohexane group |

| Functionalized Polyether | pH-responsive behavior | Sulfonamide side chain |

Role as Synthetic Intermediates for Specialty Chemicals and Fine Chemicals

Primary sulfonamides are versatile intermediates in organic synthesis. acs.org They can be readily N-alkylated, N-acylated, or N-arylated to produce a wide array of substituted sulfonamides, which are an important class of compounds in medicinal chemistry and other fields. acs.orgnih.gov this compound can serve as a starting material for the synthesis of more complex molecules where the methylcyclohexylsulfonyl group is a desired structural motif.

The classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.org The precursor, 4-methylcyclohexane-1-sulfonyl chloride, can be synthesized and subsequently reacted with various amines to generate a library of N-substituted 4-methylcyclohexane-1-sulfonamides. These products could be evaluated for a range of applications, including as herbicides or as intermediates for other specialty chemicals.

The synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides has been reported to yield compounds with fungicidal activity. mdpi.com A similar synthetic strategy could be applied to derivatives of this compound to explore new bioactive compounds.

Potential in Environmental Remediation through Chemical Degradation Mechanisms

Sulfonamides are a class of compounds that have been detected in the environment, and their degradation is a subject of ongoing research. nih.gov While many sulfonamides are known for their antibacterial properties, their chemical degradation can be harnessed for environmental remediation purposes. The degradation of sulfonamides can occur through various chemical processes, including oxidation and hydrolysis.

The main pathways for the chemical degradation of sulfonamides involve the modification of the amino group and the cleavage of the sulfonamide bridge. nih.gov The reactivity of the sulfonamide is influenced by factors such as pH. The degradation products of sulfonamides are generally more polar and less toxic than the parent compounds.

While specific studies on the environmental degradation of this compound are not available, it is expected to follow similar degradation pathways as other sulfonamides. The methylcyclohexane group is relatively stable, but the sulfonamide linkage is susceptible to chemical cleavage under appropriate conditions. Research into the photocatalytic degradation of sulfonamides has also shown promise, offering a potential route for the remediation of water contaminated with these compounds.

Q & A

Q. What are the recommended methods for synthesizing 4-Methylcyclohexane-1-sulfonamide in a laboratory setting?

Methodological Answer: Synthesis typically involves sulfonation of a cyclohexane derivative. A common approach includes:

- Sulfonation: Reacting 4-methylcyclohexane with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.

- Ammonolysis: Treating the intermediate with aqueous ammonia to yield the sulfonamide. Safety Precautions: Use inert gas purging to avoid side reactions and ensure proper ventilation due to toxic fumes . Example Protocol:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | ClSO₃H, 0–5°C | 75–80 |

| 2 | NH₃ (aq), RT | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆). The methyl group (δ ~1.2 ppm) and sulfonamide protons (δ ~7.5 ppm) are diagnostic .

- IR Spectroscopy: Confirm sulfonamide functional groups via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the synthesis or reactivity of this compound?

Methodological Answer:

- Computational Modeling: Use hybrid functionals (e.g., B3LYP) to predict reaction pathways. For example, calculate activation energies for sulfonation steps to identify optimal conditions .

- Thermochemical Accuracy: Benchmark DFT results against experimental data (e.g., enthalpy changes) to refine exchange-correlation terms .

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies: Perform kinetic assays at pH 2–12, monitoring degradation via HPLC.

- Error Analysis: Quantify uncertainties in pH calibration and instrumental precision using guidelines from extended essay frameworks .

- Statistical Validation: Apply ANOVA to compare stability across pH levels, addressing outliers through iterative testing .

Q. What mechanistic insights can be gained from studying sulfonation pathways of cyclohexane derivatives?

Methodological Answer:

- Isotopic Labeling: Use ³⁴S-labeled reagents to track sulfonamide formation via mass spectrometry.

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Monitoring: Employ Raman spectroscopy to detect transient intermediates during sulfonation .

Data Contradiction and Analysis

Q. How can conflicting solubility data in polar vs. non-polar solvents be reconciled?

Methodological Answer:

- Solvent Screening: Test solubility in 10+ solvents (e.g., water, ethanol, hexane) using gravimetric analysis.

- Hansen Solubility Parameters (HSP): Correlate solubility with δD (dispersion), δP (polar), and δH (hydrogen bonding) parameters. Example Data:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 0.5 | 25 |

| Ethanol | 12.3 | 25 |

| Hexane | 0.1 | 25 |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.